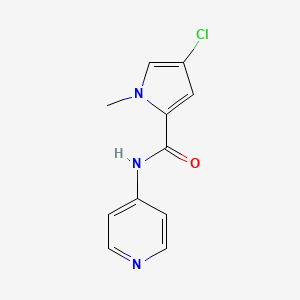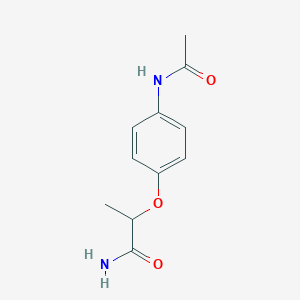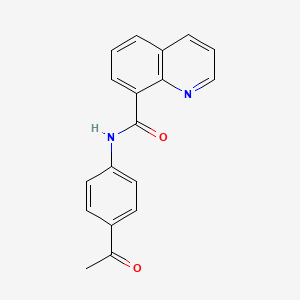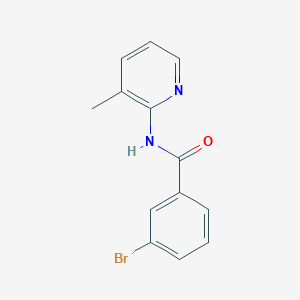
Ethyl 4-(4-ethylsulfonylanilino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(4-ethylsulfonylanilino)-4-oxobutanoate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as ESOB or N-(4-ethylsulfonylphenyl)-4-oxobutanoic acid ethyl ester.
Mechanism of Action
The mechanism of action of Ethyl 4-(4-ethylsulfonylanilino)-4-oxobutanoate involves the reaction of the compound with ROS, which results in the formation of a highly fluorescent product. This reaction is specific to ROS and does not occur with other reactive species, making it a highly selective probe for ROS detection.
Biochemical and Physiological Effects:
Ethyl 4-(4-ethylsulfonylanilino)-4-oxobutanoate has been shown to have no significant biochemical or physiological effects on living cells. It is non-toxic and does not interfere with cell viability, making it an ideal probe for live-cell imaging studies.
Advantages and Limitations for Lab Experiments
The advantages of using Ethyl 4-(4-ethylsulfonylanilino)-4-oxobutanoate in lab experiments include its high selectivity for ROS detection, its non-toxic nature, and its ability to be used in live-cell imaging studies. The limitations of using this compound include its relatively low fluorescence quantum yield, which can limit its sensitivity in detecting low levels of ROS.
Future Directions
The potential applications of Ethyl 4-(4-ethylsulfonylanilino)-4-oxobutanoate in scientific research are vast. Some of the future directions for research include the development of more sensitive and selective ROS probes based on this compound, the exploration of its potential use in detecting ROS in disease models, and the development of new imaging techniques based on this compound. Further studies are also needed to investigate the potential use of this compound in other areas of research, such as materials science and environmental science.
In conclusion, Ethyl 4-(4-ethylsulfonylanilino)-4-oxobutanoate is a promising compound that has significant potential in various scientific research areas. Its unique properties make it an ideal probe for ROS detection and imaging, and further research is needed to fully explore its potential applications.
Synthesis Methods
The synthesis of Ethyl 4-(4-ethylsulfonylanilino)-4-oxobutanoate involves the reaction of 4-ethylsulfonylaniline with ethyl acetoacetate in the presence of a base catalyst such as potassium carbonate. The reaction proceeds via nucleophilic addition-elimination mechanism to form the desired product.
Scientific Research Applications
Ethyl 4-(4-ethylsulfonylanilino)-4-oxobutanoate has found its application in various scientific research areas. It has been studied for its potential use as a fluorescent probe for detecting and imaging reactive oxygen species (ROS) in living cells. ROS are known to play a significant role in various physiological and pathological processes, and their detection and imaging can provide valuable insights into these processes.
properties
IUPAC Name |
ethyl 4-(4-ethylsulfonylanilino)-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-3-20-14(17)10-9-13(16)15-11-5-7-12(8-6-11)21(18,19)4-2/h5-8H,3-4,9-10H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULOZMWUWNLICV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(4-ethylsulfonylanilino)-4-oxobutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-fluorophenyl)methyl]-2-(N-(4-fluorophenyl)sulfonyl-2-methoxyanilino)acetamide](/img/structure/B7536875.png)


![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]pyrazine-2-carboxamide](/img/structure/B7536901.png)
![N-[6-(dimethylamino)pyridin-3-yl]-1,5-dimethylpyrrole-2-carboxamide](/img/structure/B7536909.png)

![N-[2-(1H-benzimidazol-2-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B7536918.png)
![4-phenoxy-N-[4-(tetrazol-1-yl)phenyl]butanamide](/img/structure/B7536925.png)
![N-[2-(diethylamino)-5-piperidin-1-ylsulfonylphenyl]-3-(1,3,5-trimethylpyrazol-4-yl)propanamide](/img/structure/B7536926.png)




![6-(furan-2-yl)-3-methyl-N-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B7536989.png)